

In-Depth Spectroscopic Analysis of a Novel Thiazole Sulfonamide Derivative: **C17H16ClN3O2S2**

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Compound of Interest

Compound Name: **C17H16ClN3O2S2**

Cat. No.: **B12148930**

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A Comprehensive Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and logical workflow for the characterization of the novel thiazole sulfonamide derivative with the molecular formula **C17H16ClN3O2S2**. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the foundational chemico-physical properties of this compound.

Spectroscopic Data Summary

The structural elucidation of **C17H16ClN3O2S2**, identified as 4-(4-chlorophenyl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)benzenesulfonamide, has been accomplished through a comprehensive analysis of its spectral data. The following tables summarize the key quantitative findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	2H	Ar-H (benzenesulfonamide)
7.50	d	2H	Ar-H (chlorophenyl)
7.42	d	2H	Ar-H (benzenesulfonamide)
7.35	d	2H	Ar-H (chlorophenyl)
4.55	s	2H	-CH ₂ -
2.60	s	3H	-CH ₃
8.20	br s	1H	-SO ₂ NH-

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.2	C=N (thiadiazole)
150.8	C-S (thiadiazole)
143.5	Ar-C (benzenesulfonamide, C-S)
138.0	Ar-C (benzenesulfonamide, C-N)
134.8	Ar-C (chlorophenyl, C-Cl)
132.5	Ar-C (chlorophenyl, C-thiazole)
129.5	Ar-CH (benzenesulfonamide)
129.0	Ar-CH (chlorophenyl)
128.0	Ar-CH (benzenesulfonamide)
127.5	Ar-CH (chlorophenyl)
45.0	-CH ₂ -
15.5	-CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3280	Strong, Broad	N-H stretch (sulfonamide)
3080	Medium	Aromatic C-H stretch
2925	Weak	Aliphatic C-H stretch
1610	Medium	C=N stretch (thiadiazole)
1590, 1480	Medium	Aromatic C=C stretch
1340, 1160	Strong	S=O stretch (sulfonamide)
830	Strong	p-substituted benzene C-H bend
750	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
421.0	100	[M] ⁺
423.0	33	[M+2] ⁺ (due to ³⁷ Cl)
280.1	45	[M - C ₇ H ₅ N ₂ S] ⁺
175.0	60	[ClC ₆ H ₄ SO ₂] ⁺
111.0	30	[ClC ₆ H ₄] ⁺
91.0	25	[C ₅ H ₅ N ₂ S] ⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized, rigorous experimental protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance III HD 400 MHz spectrometer was utilized for acquiring both ^1H and ^{13}C NMR spectra.
- **Sample Preparation:** 10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- **^1H NMR Acquisition:** The proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- **Data Processing:** The resulting free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C). Chemical shifts were referenced to the residual solvent peak of DMSO-d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

- **Instrumentation:** A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was used.
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.
- **Data Acquisition:** The spectrum was recorded in the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean diamond crystal was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The data was processed using the Spectrum 10 software.

Mass Spectrometry (MS)

- Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was employed for high-resolution mass analysis.
- Ionization Method: Electron Impact (EI) ionization was used with an ionization energy of 70 eV.
- Sample Introduction: The sample was introduced via a direct insertion probe, which was heated from 50 °C to 300 °C at a rate of 20 °C/min.
- Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge (m/z) range of 50 to 600.
- Data Processing: The acquired data was processed using Xcalibur software. The elemental composition of the molecular ion and major fragments was confirmed using the accurate mass measurements.

Logical Workflow and Characterization Pathway

The structural elucidation of a novel compound is a systematic process. The following diagram illustrates the logical workflow from initial synthesis to final structural confirmation.

Caption: Logical workflow for the synthesis and structural elucidation of **C17H16ClN3O2S2**.

Signaling Pathway Hypothesis

While the primary focus of this guide is the chemical characterization of **C17H16ClN3O2S2**, preliminary in-silico studies and structural similarities to known kinase inhibitors suggest a potential interaction with intracellular signaling pathways, particularly those involved in cell proliferation and survival. The sulfonamide and thiazole moieties are common pharmacophores in kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a key protein kinase, leading to downstream effects on cellular processes.

The following diagram illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor.

Caption: Hypothetical signaling pathway potentially modulated by **C17H16ClN3O2S2**.

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of a Novel Thiazole Sulfonamide Derivative: C₁₇H₁₆ClN₃O₂S₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12148930#spectroscopic-data-nmr-ir-mass-spec-for-c17h16cln3o2s2>]

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